Tidiacic

Description

Structure

3D Structure

Propriétés

IUPAC Name |

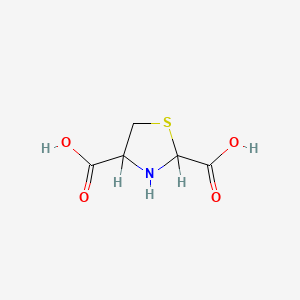

1,3-thiazolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXBISKSIDBYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865528 | |

| Record name | Tidiacic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30097-06-4 | |

| Record name | 2,4-Thiazolidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30097-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tidiacic [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030097064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tidiacic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tidiacic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazolidine-2,4-dicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidine-2,4-dicarboxylic acid is a heterocyclic organic compound with a core thiazolidine ring substituted with two carboxylic acid groups. This molecule has garnered significant interest in the fields of medicinal chemistry and drug development due to its role as a prodrug of L-cysteine and its potential involvement in cellular responses to oxidative stress. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.

Chemical Structure and Identification

Thiazolidine-2,4-dicarboxylic acid is a saturated five-membered ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. Carboxylic acid groups are attached to carbons 2 and 4. The stereochemistry at these two chiral centers is crucial for its biological activity.

Table 1: Chemical Identifiers for Thiazolidine-2,4-dicarboxylic Acid

| Identifier | Value | Citation |

| IUPAC Name | 1,3-thiazolidine-2,4-dicarboxylic acid | [1] |

| CAS Number | 30097-06-4 | [2] |

| Molecular Formula | C₅H₇NO₄S | [2] |

| Molecular Weight | 177.17 g/mol | [2] |

| SMILES | C1C(NC(S1)C(=O)O)C(=O)O | |

| InChI Key | DAXBISKSIDBYEU-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of thiazolidine-2,4-dicarboxylic acid are essential for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Data for Thiazolidine-2,4-dicarboxylic Acid

| Property | Value | Citation |

| Melting Point | 199-202 °C | [1] |

| Appearance | White to almost white crystalline powder | |

| pKa₁ | 1.70 ± 0.02 (carboxylic group at C-2) | |

| pKa₂ | 2.31 ± 0.03 (carboxylic group at C-4) | |

| pKa₃ | 5.86 ± 0.05 (heterocyclic —NH— group) | |

| Purity | ≥ 98% (HPLC) | [2] |

Experimental Protocols

Synthesis of Thiazolidine-2,4-dicarboxylic Acid

The synthesis of thiazolidine-2,4-dicarboxylic acid and its derivatives typically involves the condensation reaction between L-cysteine and a carbonyl compound, in this case, glyoxylic acid. The following is a representative protocol based on general methods described in the literature.[3]

Materials:

-

L-cysteine

-

Glyoxylic acid monohydrate

-

Ethanol

-

Water

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Dissolve L-cysteine (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

To this solution, add an equimolar amount of glyoxylic acid monohydrate.

-

Stir the reaction mixture at room temperature for 10-24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

A white precipitate of thiazolidine-2,4-dicarboxylic acid will form.

-

Collect the precipitate by filtration and wash it with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]

-

Dry the purified crystals under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the thiazolidine ring protons and the carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule, including the two carbonyl carbons of the carboxylic acid groups.

Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a crucial technique for assessing the purity of the synthesized compound.[2] Chiral HPLC methods can be developed for the separation of enantiomers.

Biological Activity and Signaling Pathways

Thiazolidine-2,4-dicarboxylic acid and its derivatives are primarily recognized for their role as prodrugs of L-cysteine.[4][5] L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. However, direct administration of L-cysteine can be toxic. Thiazolidine-2,4-dicarboxylic acid provides a mechanism for intracellular delivery of L-cysteine.

The proposed mechanism involves the non-enzymatic opening of the thiazolidine ring within the cell, releasing L-cysteine.[4] This subsequently boosts intracellular GSH levels, which can protect cells from oxidative stress.[5] For instance, 2-methyl-thiazolidine-2,4-dicarboxylic acid, a closely related derivative, has been shown to increase the proliferation of IL-2 dependent CTLL-2 cells and significantly raise intracellular levels of non-protein sulfhydryls.[6]

While the direct signaling pathways modulated by thiazolidine-2,4-dicarboxylic acid are not extensively detailed, its primary effect is the augmentation of the glutathione antioxidant system.

It is important to distinguish the biological activity of thiazolidine-2,4-dicarboxylic acid from that of thiazolidine-2,4-diones (TZDs), such as rosiglitazone and pioglitazone. TZDs are a class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[7][8][9][10] The dicarboxylic acid derivative does not share this mechanism of action.

Applications in Research and Drug Development

The ability of thiazolidine-2,4-dicarboxylic acid to serve as an effective L-cysteine prodrug makes it a valuable tool in various research contexts:

-

Studying Oxidative Stress: It can be used to investigate the role of glutathione in protecting cells against various forms of oxidative damage.

-

Drug Delivery: The thiazolidine scaffold can be explored for the targeted delivery of other therapeutic agents.

-

Therapeutic Potential: As a cysteine donor, it has potential therapeutic applications in conditions associated with glutathione deficiency or high oxidative stress. For example, derivatives have been investigated for their protective effects against acetaminophen-induced hepatotoxicity.[4]

Conclusion

Thiazolidine-2,4-dicarboxylic acid is a molecule with significant potential in biomedical research and drug development. Its well-defined chemical structure and its function as an L-cysteine prodrug provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on elucidating the specific signaling pathways it may modulate beyond its role in glutathione synthesis and on optimizing its structure for enhanced efficacy and targeted delivery.

References

- 1. Thiazolidine-2,4-dicarboxylic acid - Analytica Chemie [analyticachemie.in]

- 2. labproinc.com [labproinc.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 10. researchgate.net [researchgate.net]

Tidiacic Arginine Salt: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tidiacic arginine salt, a compound formed by the ionic association of thiazolidine-2,4-dicarboxylic acid (this compound acid) and the amino acid L-arginine, has emerged as a promising agent in the realm of hepatoprotective therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound arginine salt. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of key quantitative data from preclinical and clinical investigations. The underlying mechanisms of action, with a focus on relevant signaling pathways in liver disease, are elucidated through descriptive text and visual diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound arginine salt.

Introduction

This compound arginine salt, also known as arginine tidiacicate, combines the biological activities of its two constituent components: L-arginine and thiazolidine-2,4-dicarboxylic acid.[1] L-arginine is a semi-essential amino acid renowned for its role as a precursor to nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and cellular protection.[2] Thiazolidine derivatives have been investigated for their ability to act as cysteine prodrugs, thereby replenishing intracellular glutathione (GSH) levels and mitigating oxidative stress.[3] The salt form is suggested to enhance the therapeutic efficacy in the context of liver diseases. This guide delves into the technical aspects of this compound, from its creation to its biological effects.

Synthesis and Physicochemical Properties

Synthesis of this compound Arginine Salt

The synthesis of this compound arginine salt involves the reaction of L-arginine with thiazolidine-2,4-dicarboxylic acid. A general laboratory-scale protocol is described below.

Experimental Protocol: Synthesis of this compound Arginine Salt [4]

-

Materials:

-

Thiazolidine-2,4-dicarboxylic acid

-

L-arginine hydrochloride

-

Methanol

-

Distilled water

-

-

Procedure:

-

Dissolve thiazolidine-2,4-dicarboxylic acid (1 equivalent) in methanol with stirring at room temperature.

-

In a separate vessel, dissolve L-arginine hydrochloride (1 equivalent) in distilled water.

-

Add the L-arginine solution dropwise to the thiazolidine-2,4-dicarboxylic acid solution while stirring.

-

Heat the reaction mixture to 50°C and continue stirring until a clear solution is obtained.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

The resulting solid is collected and dried under vacuum to yield this compound arginine salt.

-

Physicochemical Properties

This compound arginine salt is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N₅O₆S | [1] |

| Molecular Weight | 351.38 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid | [1] |

| CAS Number | 30986-62-0 | [1] |

| Synonyms | Arginine tidiacicate, Tiadilon | [1] |

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of this compound arginine salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of both the arginine and thiazolidine-2,4-dicarboxylic acid components and to verify the salt formation through observation of shifts in the carboxylic acid and amine protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying the amount of this compound arginine salt. A reverse-phase HPLC method can be developed for this purpose.

Experimental Protocol: HPLC Analysis [5][6]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where either or both components of the salt absorb (e.g., around 210-220 nm).

-

Standard Preparation: Prepare standard solutions of this compound arginine salt of known concentrations to generate a calibration curve for quantification.

-

Sample Analysis: Dissolve the sample in the mobile phase, filter, and inject it into the HPLC system. The retention time and peak area are used to identify and quantify the compound.

Biological Properties and Mechanism of Action

This compound arginine salt exhibits significant hepatoprotective properties, which are attributed to the synergistic or additive effects of its constituent molecules. The primary mechanism of action is believed to involve the modulation of oxidative stress and inflammatory pathways within the liver.

Role of L-Arginine and Nitric Oxide (NO) Signaling

L-arginine is the endogenous substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide. NO plays a crucial role in maintaining hepatic homeostasis by regulating blood flow, inhibiting platelet aggregation, and preventing endothelial dysfunction. In the context of liver injury, an adequate supply of L-arginine can enhance NO production, which in turn can ameliorate damage caused by ischemia-reperfusion and cholestasis.[7]

Caption: Nitric Oxide Signaling Pathway in Hepatoprotection.

Role of Thiazolidine-2,4-dicarboxylic Acid and Glutathione (GSH) Synthesis

The thiazolidine-2,4-dicarboxylic acid component of the salt can serve as a precursor for L-cysteine, a key amino acid in the synthesis of glutathione (GSH).[3] GSH is a major intracellular antioxidant that plays a vital role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By increasing the intracellular pool of cysteine, thiazolidine-2,4-dicarboxylic acid can enhance GSH synthesis, thereby bolstering the liver's antioxidant defenses.

Caption: Glutathione Synthesis and Antioxidant Defense.

Modulation of Key Signaling Pathways in Liver Fibrosis

Chronic liver injury often leads to liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. Hepatic stellate cells (HSCs) are the primary cell type responsible for collagen production during fibrosis. The activation of HSCs is regulated by several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.

-

TGF-β Signaling: TGF-β is a potent pro-fibrotic cytokine that promotes the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. While direct evidence for this compound arginine's effect on this pathway is limited, the antioxidant and anti-inflammatory properties of its components may indirectly modulate TGF-β signaling.

-

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation. In the liver, its activation in Kupffer cells and hepatocytes can lead to the production of pro-inflammatory cytokines that contribute to liver damage and fibrosis. The anti-inflammatory effects of NO and GSH can potentially inhibit the activation of the NF-κB pathway.[8][9]

Caption: Modulation of Key Signaling Pathways in Liver Fibrosis.

Preclinical and Clinical Data

Preclinical Studies

Animal models of liver injury have been instrumental in elucidating the hepatoprotective effects of this compound arginine's components. Studies using models of thioacetamide-induced liver fibrosis and bile duct ligation-induced cholestasis have demonstrated the beneficial effects of L-arginine supplementation.[10][11] These studies have shown that L-arginine can reduce liver enzyme levels, decrease inflammation, and prevent excessive collagen deposition.

Clinical Trials

Several clinical trials have investigated the efficacy of this compound arginine salt in patients with chronic liver diseases. The results have generally been positive, demonstrating an improvement in liver function parameters and a good safety profile.

| Study | Condition | Dosage | Duration | Key Findings | Reference |

| Miracco et al. (1984) | Chronic Active Hepatitis | 800 mg/day | 40 days | Significant improvement in liver function parameters (necrosis and cholestasis) compared to placebo. | [10] |

| Rizzo S. (1986) | Chronic Persistent Hepatitis | 1200 mg/day | 30 days | Clear-cut improvement in subjective symptoms and key cytolysis and cholestasis parameters compared to placebo. | [12] |

| Salsano & Ciancarelli (1979) | Chronic Toxic and Post-infective Hepatopathies | Not specified | Not specified | Therapeutic activity observed in patients. | [4] |

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound arginine salt are limited. However, the pharmacokinetic profiles of L-arginine have been studied. Following oral administration, L-arginine is absorbed from the small intestine. It is metabolized in the enterocytes and the liver. The bioavailability of oral L-arginine can be variable.[13][14]

Conclusion and Future Directions

This compound arginine salt is a promising therapeutic agent for the management of liver diseases. Its dual mechanism of action, involving the enhancement of nitric oxide production and the replenishment of glutathione stores, addresses key pathological processes in liver injury, namely endothelial dysfunction, oxidative stress, and inflammation. Clinical studies have provided evidence for its efficacy and safety in patients with chronic hepatitis.

Future research should focus on several key areas:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion of this compound arginine salt is needed to optimize dosing regimens.

-

Elucidation of Molecular Mechanisms: Further studies are required to precisely delineate the molecular targets of this compound arginine salt and its effects on specific signaling pathways, such as the TGF-β and NF-κB pathways in hepatic stellate cells.

-

Larger-Scale Clinical Trials: Well-designed, large-scale randomized controlled trials are necessary to confirm the efficacy of this compound arginine salt in a broader range of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.

-

Formulation Development: The development of novel formulations could improve the bioavailability and therapeutic efficacy of this compound arginine salt.

References

- 1. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepatocytes produce nitrogen oxides from L-arginine in response to inflammatory products of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arginine Thiazolidine Carboxylate Stimulates Insulin Secretion through Production of Ca2+-Mobilizing Second Messengers NAADP and cADPR in Pancreatic Islets | PLOS One [journals.plos.org]

- 5. ijirt.org [ijirt.org]

- 6. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]

- 11. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

- 12. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Tidiacic

Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and bioavailability data for Tidiacic (thiazolidine-2,4-dicarboxylic acid). This guide summarizes the findings from a study on a structurally related compound, thiazolidine-4-carboxylic acid, to provide insights into the potential pharmacokinetic profile of this compound. The data presented herein is from animal studies on this related molecule and should be interpreted with caution as a surrogate for this compound.

This compound, a hepatoprotective agent, is a component of this compound arginine.[1] It acts as a sulfur donor and is indicated for uses similar to silymarin in some regions.[1] Due to the absence of direct pharmacokinetic data for this compound, this document leverages a study on the pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in rats to provide a foundational understanding.

Pharmacokinetic Profile of a Structurally Related Compound

A study on the localization and elimination of 35S-Thiazolidine carboxylic acid in rats following a single oral dose (100 mg/kg) and multiple oral doses (100 mg/kg/day for 15 days) revealed rapid and complete absorption.[2] The maximum plasma concentration of the radiolabeled compound was observed 30 minutes post-administration.[2] The primary route of elimination was identified as urinary excretion, with fecal excretion accounting for less than 1% of the administered dose within 48 hours.[2]

Data Presentation

The following table summarizes the quantitative pharmacokinetic and tissue distribution data from the study on 35S-Thiazolidine carboxylic acid in rats.[2]

| Parameter | Value | Time Point |

| Dosing | ||

| Single Oral Dose | 100 mg/kg | N/A |

| Multiple Oral Doses | 100 mg/kg/day | 15 days |

| Absorption & Elimination | ||

| Maximum Plasma Concentration | 140 µg eq/ml | 30 minutes |

| Fecal Excretion | < 1% of dose | 48 hours |

| Tissue Distribution (at 3 hours post-dose) | ||

| Liver | 29% of dose | 3 hours |

| Pancreas | 7% of dose | 3 hours |

| Adrenals | 320 µg eq/g | 3 hours |

| Pituitary & Thyroid | 230 µg eq/g | 3 hours |

Experimental Protocols

The methodologies employed in the pharmacokinetic study of [35S]-Thiazolidine carboxylic acid in rats are detailed below.[2]

1. Animal Model:

-

Species: Rat

-

Dosing Groups:

-

Acute (single dose)

-

Chronic (multiple doses)

-

2. Drug Administration:

-

Compound: 35S-Thiazolidine carboxylic acid

-

Route: Oral

-

Dosage:

-

Single Dose Study: 100 mg/kg

-

Multiple Dose Study: 100 mg/kg/day for 15 days

-

3. Sample Collection and Analysis:

-

Plasma: Blood samples were collected to determine the time of maximum plasma concentration of the 35S-labeled compound.

-

Excreta: Feces were collected over a 48-hour period to quantify the amount of radioactivity excreted. Urine was identified as the main route of elimination.

-

Tissues: At 3 hours post-administration, various tissues including the liver, pancreas, adrenals, pituitary, and thyroid were collected to assess the distribution of the radiolabeled compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the pharmacokinetic study and the logical relationship of this compound as a component of this compound Arginine.

References

In Vitro Antioxidant Activity of Tidiacic: A Technical Guide for Researchers

This technical guide addresses the current landscape of antioxidant research concerning Tidiacic and its structural analogs. For the benefit of researchers and drug development professionals, this document provides:

-

A summary of the in vitro antioxidant activity of structurally related thiazolidine derivatives.

-

Detailed experimental protocols for key antioxidant assays that can be applied to this compound.

-

Visual workflows and diagrams to elucidate experimental processes and potential mechanisms.

Quantitative Antioxidant Activity of Thiazolidine Derivatives

While direct data on this compound is lacking, studies on other thiazolidine derivatives provide valuable insights into the potential antioxidant capacity of this class of compounds. The presence of the thiazolidine ring is a common feature, and substitutions on this core structure have been shown to significantly influence antioxidant activity.[7] Research on various thiazolidinone and thiazolidine-2,4-dione derivatives has demonstrated their potential as free radical scavengers and reducing agents.[1][8][9][10][11]

Below is a summary of quantitative data from studies on these related compounds.

| Compound Class | Assay | Results | Reference |

| Phenolic derivatives of thiazolidine-2,4-dione | DPPH Radical Scavenging | Compounds 5f and 5l showed high activity (89.61% and 92.55%, respectively). | [1] |

| Phenolic derivatives of thiazolidine-2,4-dione | ABTS Radical Scavenging | Compounds 5f and 5l were the most active in the series. | [1] |

| Thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | DPPH Radical Scavenging | Compound 4 exhibited the highest activity at 33.98%. | [8] |

| Thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | FRAP | Compounds 2 and 4 showed 75% of the activity of Vitamin C. | [8] |

| 1,3,4-Thiadiazole derivatives of thiazolidinone | DPPH Radical Scavenging | Compounds TZD 5 and TZD 3 showed promising activity with IC50 values of 27.50 µM and 28.00 µM, respectively, comparable to ascorbic acid (IC50 = 29.2 µM). | [10] |

| 2-Aryl thiazolidine-4-carboxylic acids | DPPH Radical Scavenging | The presence of a phenolic OH group on the aromatic ring demonstrated a vital role in enhancing radical scavenging activity. | [7] |

| 2-Aryl thiazolidine-4-carboxylic acids | ABTS Radical Scavenging | Diphenolic aromatic substituents exhibited antioxidant properties nearly equivalent to ascorbic acid. | [7] |

Potential Antioxidant Mechanisms of this compound

The antioxidant activity of compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, or to chelate transition metals.[1] For this compound, its structure as a thiazolidine-2,4-dicarboxylic acid suggests potential, albeit unquantified, antioxidant capabilities. The sulfur atom in the thiazolidine ring could play a role in its antioxidant and hepatoprotective effects, as sulfur-containing compounds are known to be effective antioxidants.

Caption: Putative free radical scavenging mechanism of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays, adapted from studies on thiazolidine derivatives. These protocols can serve as a template for the investigation of this compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

-

Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the this compound solution with a volume of the DPPH working solution. A typical ratio is 1:1.

-

Incubation: Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer. A blank containing only the solvent and a control containing the solvent and DPPH solution are also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined from a plot of inhibition percentage against sample concentration.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Experimental Protocol:

-

Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is typically allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox) in the buffer.

-

Reaction: Add a small volume of the this compound solution to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O, typically in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.

-

Sample Preparation: Prepare dilutions of this compound and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

-

Reaction: Add a small volume of the sample or standard to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

-

Calculation: A standard curve is generated using the Fe²⁺ standard. The FRAP value of the sample is determined from this curve and is typically expressed as micromoles of Fe²⁺ equivalents per gram or liter of the sample.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Superoxide Dismutase (SOD)-like Activity Assay

This assay measures the ability of a compound to scavenge the superoxide radical (O₂⁻•). One common method involves the inhibition of pyrogallol autoxidation.

Experimental Protocol:

-

Reaction Buffer: Prepare a suitable buffer, such as Tris-HCl buffer (e.g., 50 mM, pH 8.2), containing a chelating agent like DTPA to prevent metal-catalyzed reactions.

-

Pyrogallol Solution: Prepare a fresh solution of pyrogallol in dilute HCl.

-

Sample Preparation: Prepare different concentrations of this compound in the reaction buffer. A known SOD enzyme can be used as a positive control.

-

Reaction Initiation: To the buffer containing the sample, add the pyrogallol solution to initiate the autoxidation process, which generates superoxide radicals.

-

Absorbance Measurement: Immediately measure the rate of increase in absorbance at a specific wavelength (e.g., 420 nm or 325 nm) over a set period. The autoxidation of pyrogallol results in a colored product.

-

Calculation: The SOD-like activity is determined by the percentage of inhibition of pyrogallol autoxidation. The amount of sample that inhibits the autoxidation rate by 50% is defined as one unit of SOD-like activity.

References

- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective and antioxidant activity of standardized herbal extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of gentisic acid through its anti-oxidant properties in nicotinamide-streptozotocin induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective and antioxidant effect of ellagitannins and galloyl esters isolated from Melaleuca styphelioides on carbon tetrachloride-induced hepatotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatoprotective effects of Tagetes lucida root extract in carbon tetrachloride-induced hepatotoxicity in Wistar albino rats through amelioration of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. saudijournals.com [saudijournals.com]

- 11. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | Scilit [scilit.com]

Early Studies and Discovery of Tidiacic: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Tidiacic, chemically known as thiazolidine-2,4-dicarboxylic acid, is a compound recognized for its hepatoprotective properties. It is most notably utilized in a 1:1 combination with the amino acid arginine, forming this compound arginine (also referred to as arginine tidiacicate). This combination drug has been explored for its therapeutic potential in liver disorders, leveraging the synergistic effects of its two components. This compound itself is believed to act as a sulfur donor, a characteristic associated with the mitigation of oxidative stress and cellular damage in the liver. This technical guide delves into the early studies and discovery of this compound, summarizing key experimental findings, outlining methodologies, and visualizing its proposed mechanisms of action.

Discovery and Initial Synthesis

The core structure of this compound is thiazolidine-2,4-dicarboxylic acid. While specific historical details of its initial discovery are not extensively documented in readily available literature, the synthesis of related thiazolidine derivatives is well-established. The general synthesis of the thiazolidine-2,4-dione ring, a structurally similar compound, often involves the Knoevenagel condensation of a relevant aldehyde with thiazolidine-2,4-dione. For this compound (thiazolidine-2,4-dicarboxylic acid), a likely synthetic route involves the reaction of L-cysteine with a dicarbonyl compound.

A general experimental protocol for the synthesis of thiazolidine-2,4-dione derivatives, which provides a conceptual basis for the synthesis of this compound, is as follows:

General Experimental Protocol for Thiazolidine-2,4-dione Derivative Synthesis

-

Reaction: Knoevenagel condensation of an appropriate aldehyde with thiazolidine-2,4-dione.

-

Reagents and Solvents:

-

Thiazolidine-2,4-dione

-

Substituted benzaldehyde

-

Piperidine (catalyst)

-

Glacial acetic acid (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

A mixture of thiazolidine-2,4-dione, the selected aldehyde, piperidine, and glacial acetic acid in toluene is refluxed.

-

The reaction progress is monitored, typically by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified, often through recrystallization from a suitable solvent like ethanol or acetic acid.

-

Preclinical Studies

Detailed preclinical studies specifically focusing on this compound are limited in the publicly accessible scientific literature. However, based on its classification as a sulfur donor and a thiazolidine derivative, its hepatoprotective effects are believed to be mediated through antioxidant and anti-inflammatory pathways.

Animal Models

Animal models are crucial for evaluating the efficacy and safety of hepatoprotective agents. For a condition like chronic persistent hepatitis, relevant animal models would typically involve the induction of liver injury through chemical means or viral infection. Common models include:

-

Carbon tetrachloride (CCl4)-induced liver injury: This is a widely used model where CCl4 administration leads to the formation of free radicals, causing lipid peroxidation and hepatocellular damage.

-

Thioacetamide (TAA)-induced liver fibrosis: TAA is another hepatotoxin that can induce chronic liver injury and fibrosis, mimicking aspects of chronic liver disease in humans.

-

Viral hepatitis models: Transgenic mice expressing hepatitis B virus (HBV) proteins or mice infected with related animal hepatitis viruses are used to study chronic viral hepatitis.

While specific studies using these models for this compound were not identified in the initial search, the arginine component of this compound arginine has been studied in a CCl4-induced hepatotoxicity model in mice, where it demonstrated protective and curative effects by reducing hepatic necrosis, inflammation, and lipid peroxidation[1].

Cell-Based Assays

In vitro cell-based assays are instrumental in the early screening and mechanistic evaluation of hepatoprotective compounds. Commonly used cell lines for these assays include:

-

HepG2 cells: A human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes.

-

Primary hepatocytes: Isolated directly from human or animal livers, these cells provide a more physiologically relevant model but have a shorter lifespan in culture.

These cells can be exposed to various hepatotoxins (e.g., acetaminophen, ethanol, CCl4) to induce cell death or injury. The protective effect of a test compound like this compound would then be assessed by measuring endpoints such as cell viability (e.g., MTT assay), enzyme leakage (e.g., ALT, AST), and markers of oxidative stress.

Clinical Studies

The most significant early clinical evidence for the efficacy of this compound arginine comes from a double-blind, placebo-controlled study conducted by Rizzo S. in 1986 on patients with symptomatic chronic persistent hepatitis[2].

Clinical Trial Protocol: this compound Arginine in Chronic Persistent Hepatitis[2]

-

Study Design: Double-blind, randomized, placebo-controlled trial.

-

Patient Population: 50 patients with symptomatic chronic persistent hepatitis.

-

Treatment Groups:

-

This compound Arginine (ATCA): 400 mg tablets, three times a day.

-

Placebo.

-

-

Duration: 30 days.

-

Primary Endpoints:

-

Improvement of subjective symptoms.

-

Changes in cytolysis and cholestasis parameters (e.g., liver enzymes).

-

-

Key Findings: The group receiving this compound arginine showed a clear-cut improvement in subjective symptoms and in the most important parameters of cytolysis and cholestasis compared to the placebo group. The drug was reported to have excellent tolerance with no observed side-effects.

Table 1: Summary of the Clinical Trial of this compound Arginine in Chronic Persistent Hepatitis [2]

| Parameter | This compound Arginine Group | Placebo Group |

| Number of Patients | 25 | 25 |

| Dosage | 400 mg, three times daily | Placebo |

| Duration | 30 days | 30 days |

| Outcome on Symptoms | Clear-cut improvement | Less improvement |

| Outcome on Liver Enzymes | Significant improvement | Less improvement |

| Adverse Effects | None reported | Not specified |

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on its chemical structure and the known functions of its components, a putative mechanism can be proposed.

1. Sulfur Donation and Antioxidant Effects:

This compound, as a thiazolidine derivative containing a sulfur atom, is believed to act as a sulfur donor. Sulfur-containing compounds play a critical role in the liver's detoxification processes, primarily through the synthesis of glutathione (GSH), a major endogenous antioxidant.

Caption: Putative pathway of this compound as a sulfur donor to reduce oxidative stress.

2. Arginine's Role and Nitric Oxide (NO) Pathway:

The arginine component of this compound arginine is a precursor for the synthesis of nitric oxide (NO), a signaling molecule with various physiological roles, including vasodilation and modulation of inflammatory responses. In the context of liver disease, adequate NO production is important for maintaining hepatic blood flow and can have cytoprotective effects.

Caption: Role of Arginine in the proposed mechanism of this compound Arginine.

Pharmacokinetics

Specific pharmacokinetic data for this compound or this compound arginine, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in the available early literature. For the arginine component, studies in animals have shown that it is rapidly catabolized, with plasma concentrations returning to baseline within 4-5 hours after administration[3]. The clearance of arginine can be influenced by factors such as age and physiological status[3].

Conclusion

The early research into this compound, primarily in the form of this compound arginine, established its potential as a hepatoprotective agent, particularly in the context of chronic persistent hepatitis. The clinical findings from the 1986 study by Rizzo S. provided the initial evidence for its efficacy and safety in a clinical setting. While the precise molecular mechanisms were not fully elucidated in these early studies, its role as a sulfur donor and the contribution of arginine to nitric oxide synthesis provide a strong theoretical basis for its observed therapeutic effects. Further in-depth preclinical and mechanistic studies would be beneficial to fully characterize the pharmacological profile of this compound and to explore its potential in a broader range of liver diseases. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting both the established knowledge and the areas where further investigation is warranted.

References

- 1. Curative and protective effects of L-arginine on carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Tidiacic

Introduction

Tidiacic, chemically known as thiazolidine-2,4-dicarboxylic acid, is recognized for its hepatoprotective properties and is a component of the drug this compound arginine.[1] It is understood to function as a sulfur donor, playing a role in cellular protection.[1] This technical guide aims to provide a comprehensive overview of the cellular uptake and metabolism of this compound for researchers, scientists, and drug development professionals. However, a thorough review of publicly available scientific literature reveals a significant lack of specific quantitative data and detailed experimental protocols for this compound itself.

This document synthesizes information from related thiazolidine derivatives to propose a likely mechanism of action and outlines general experimental methodologies applicable to its study. The core proposed mechanism is that this compound functions as a prodrug, delivering L-cysteine into the cell to support crucial metabolic pathways, particularly the synthesis of the primary cellular antioxidant, glutathione (GSH).[2]

Proposed Cellular Uptake and Metabolism

While specific transporters for this compound have not been identified, it is hypothesized that it enters the cell via a carrier-mediated transport system. Once inside the cell, the thiazolidine ring is likely hydrolyzed, breaking down to release L-cysteine and a dicarboxylate byproduct. This intracellular release of L-cysteine is the key to its biological activity.

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH). By providing a steady intracellular supply of L-cysteine, this compound can boost GSH levels.[2] Enhanced GSH synthesis fortifies the cell's antioxidant defenses, protecting it from damage induced by reactive oxygen species (ROS) and electrophilic compounds, which is particularly relevant in the context of liver protection. The use of a cysteine donor like this compound is therapeutically significant because direct administration of L-cysteine can be associated with cytotoxicity.[2]

Visualizing the Proposed Metabolic Pathway

The following diagram illustrates the proposed intracellular fate of this compound. It depicts the uptake, conversion to L-cysteine, and subsequent incorporation of cysteine into the glutathione synthesis pathway.

Quantitative Data on Cellular Uptake and Metabolism

As previously stated, specific quantitative data for this compound is not available in the current body of scientific literature. To facilitate future research and data comparison, the following table outlines the key parameters that need to be determined to characterize the cellular uptake of this compound.

| Parameter | Description | Cell Line | Value | Reference |

| Km | Michaelis-Menten constant; substrate concentration at half-maximal transport velocity. | e.g., HepG2 | Data not available | - |

| Vmax | Maximum velocity of transport at saturating substrate concentrations. | e.g., HepG2 | Data not available | - |

| Uptake Rate | The rate of accumulation of the compound inside the cell over time. | e.g., HepG2 | Data not available | - |

| Metabolites | Compounds formed from the chemical conversion of this compound within the cell. | e.g., HepG2 | Data not available | - |

Experimental Protocols

No specific experimental protocols for studying this compound have been published. However, a generalized workflow for characterizing the cellular uptake of a novel compound is presented below. This workflow is based on standard methodologies used in pharmacology and cell biology.[3][4]

General Workflow for Cellular Uptake Assay

The diagram below outlines a typical experimental procedure to quantify the cellular uptake of a compound like this compound. The process involves cell culture, incubation with the compound under various conditions, and subsequent quantification of the intracellular concentration.

Detailed Methodological Steps:

-

Cell Culture: A relevant cell line (e.g., human hepatoma HepG2 cells) is cultured in appropriate media and seeded into multi-well plates. Cells are grown to a specific confluency (typically 80-90%) to ensure a consistent cell number for uptake measurements.

-

Uptake Experiment: The cell culture medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). The uptake is initiated by adding the buffer containing various concentrations of this compound.

-

Time-Dependence: Cells are incubated for different durations (e.g., 1, 5, 15, 30, 60 minutes) to determine the rate of uptake.

-

Concentration-Dependence: Uptake is measured at a fixed time point across a range of this compound concentrations to determine the kinetics (Km and Vmax).

-

Energy-Dependence: To distinguish between active transport and passive diffusion, parallel experiments are run at 37°C and 4°C. Active, energy-dependent processes are significantly inhibited at 4°C.[3]

-

-

Termination and Washing: The uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with an ice-cold buffer to remove any this compound adhering to the outside of the cells.

-

Cell Lysis and Quantification: The cells are lysed using a suitable lysis buffer or through sonication. The resulting lysate is collected, and the protein concentration is measured for normalization. The concentration of this compound in the lysate is quantified using a validated analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The intracellular concentration of this compound is normalized to the protein content and incubation time. Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Conclusion and Future Directions

While this compound is established as a hepatoprotective agent, the precise molecular mechanisms governing its entry into cells and its subsequent metabolic fate remain largely uncharacterized. The prevailing hypothesis, supported by studies of related thiazolidine compounds, is that this compound functions as an effective intracellular L-cysteine donor, thereby enhancing the synthesis of glutathione and bolstering cellular antioxidant capacity.[2]

This guide has outlined this proposed mechanism and provided a framework of generalized experimental protocols that can be employed to investigate it thoroughly. Future research should focus on identifying the specific transporters responsible for this compound's cellular uptake and elucidating the enzymatic processes involved in its intracellular hydrolysis. The determination of key quantitative parameters, such as transport kinetics and metabolic rates, is critical for a complete understanding of its pharmacology and for the rational development of next-generation therapeutics based on this scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tidiacic: A Technical Deep Dive into its Role in Liver Therapy and Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tidiacic, also known as thiazolidine-4-carboxylic acid or thioproline, is a synthetic cyclic sulfur-containing amino acid that has demonstrated significant potential in liver therapy and protection. This technical guide provides a comprehensive overview of the core mechanisms of action, experimental validation, and relevant signaling pathways associated with this compound's hepatoprotective effects. Primarily acting as a potent prodrug for the amino acid L-cysteine, this compound plays a crucial role in replenishing intracellular glutathione (GSH) stores, a cornerstone of the liver's antioxidant defense system. This guide will detail its impact on key signaling pathways, including the Nrf2 antioxidant response and the pro-fibrotic TGF-β pathway, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for in vivo and in vitro models used to evaluate this compound's efficacy are also provided, alongside visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Cysteine Prodrug and Glutathione Replenishment

The primary hepatoprotective function of this compound lies in its ability to serve as a stable intracellular delivery vehicle for L-cysteine.[1] L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in hepatocytes.[2][3] In conditions of liver injury, such as those induced by toxins or oxidative stress, hepatic GSH levels are rapidly depleted, leaving hepatocytes vulnerable to damage.

This compound is readily taken up by liver cells where it is metabolized, leading to the opening of the thiazolidine ring and the release of L-cysteine.[1] This intracellular release of L-cysteine bypasses the limitations of direct L-cysteine administration, which is unstable and can be toxic at higher concentrations. The increased availability of L-cysteine directly fuels the synthesis of new GSH molecules, thereby restoring the cell's antioxidant capacity.[4][5]

The replenishment of GSH by this compound has several downstream protective effects:

-

Direct Neutralization of Reactive Oxygen Species (ROS): GSH can directly scavenge free radicals, mitigating oxidative damage to cellular components like lipids, proteins, and DNA.

-

Detoxification of Xenobiotics: GSH is a critical cofactor for glutathione S-transferases (GSTs), enzymes that conjugate and detoxify a wide range of toxins and drug metabolites.

-

Reduction of Lipid Peroxidation: By quenching free radicals, restored GSH levels help to prevent the chain reaction of lipid peroxidation, which can damage cell membranes and organelles.

References

- 1. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Protocol for Dissolving Tidiacic for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tidiacic is a hepatoprotective agent, available commercially as this compound arginine[1][2]. It is believed to exert its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism[3][4]. Accurate and reproducible in vitro assays are crucial for elucidating the mechanism of action and pharmacological profile of this compound. A critical first step in performing these assays is the proper dissolution of the compound to ensure consistent and reliable experimental results. This application note provides a detailed protocol for dissolving this compound for use in in vitro assays, along with a summary of general solubility considerations and a diagram of the PPARγ signaling pathway.

Data Presentation: Solubility and Stock Solution Parameters

Table 1: Recommended Parameters for this compound Stock Solution

| Parameter | Recommendation | Rationale |

| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | High solubilizing power for organic molecules and compatibility with in vitro assays at low concentrations[5][6]. |

| Stock Concentration | 10-50 mM | A high concentration stock allows for minimal solvent carryover into the final assay medium. |

| Storage | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound. |

| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may interfere with assay results[5]. |

Experimental Protocol: Dissolving this compound for In Vitro Assays

This protocol describes a general method for preparing this compound solutions for use in cell-based assays. It is recommended to perform a solubility test to determine the optimal concentration range for your specific experimental conditions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Pre-warmed cell culture medium

Procedure:

-

Preparation of this compound Stock Solution:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary[5].

-

Visually inspect the solution to ensure that all the powder has completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your assay.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[5].

-

Mandatory Visualizations

Experimental Workflow for Dissolving this compound

Caption: Workflow for the preparation of this compound solutions for in vitro assays.

This compound Signaling Pathway: PPARγ Activation

This compound is suggested to act as a PPARγ agonist. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription[3][7].

Caption: Simplified diagram of the PPARγ signaling pathway activated by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tidiacic Arginine Dosage in Rodent Models

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for animal experimentation.

Introduction

Tidiacic arginine, also known as arginine tidiacicate, is a salt composed of a 1:1 ratio of L-arginine and this compound acid (thiazolidine-2,4-dicarboxylic acid)[1]. While direct experimental data on the specific dosage of this compound arginine in rodent models is limited in the available scientific literature, the biological effects of interest are often attributable to the L-arginine component. L-arginine is a semi-essential amino acid and a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes[2].

Therefore, determining an appropriate dosage for this compound arginine in rodent studies necessitates a thorough understanding of the established dosages of L-arginine for similar experimental outcomes. This document provides a comprehensive guide to L-arginine dosage in various rodent models, which can be used as a foundation for designing studies with this compound arginine. A critical first step is to adjust the dosage based on the molecular weight difference between L-arginine and this compound arginine to deliver an equivalent amount of the active L-arginine moiety.

Dosage Conversion: L-arginine to this compound Arginine

To administer a dose of this compound arginine that is equivalent to a known effective dose of L-arginine, a conversion based on their respective molecular weights is required.

-

Molecular Weight of L-arginine: 174.20 g/mol [2]

-

Molecular Weight of this compound arginine: 351.38 g/mol [3]

The percentage of L-arginine in this compound arginine by weight is calculated as follows:

(Molecular Weight of L-arginine / Molecular Weight of this compound arginine) * 100 = (174.20 / 351.38) * 100 ≈ 49.58%

Therefore, to achieve a desired L-arginine dose, the mass of this compound arginine administered should be approximately twice the mass of the L-arginine dose.

Conversion Factor: Dose of this compound arginine = Dose of L-arginine / 0.4958

For example, to achieve a dose of 500 mg/kg of L-arginine, the equivalent dose of this compound arginine would be: 500 mg/kg / 0.4958 ≈ 1008.5 mg/kg

Recommended L-arginine Dosages in Rodent Models

The following table summarizes various L-arginine dosages used in rodent models across different research applications. These dosages can serve as a starting point for designing experiments with this compound arginine, after applying the necessary conversion factor.

| Rodent Model (Species, Strain) | Experimental Context | Route of Administration | L-arginine Dose | Treatment Duration | Key Outcomes & Observations |

| Rat | Nitric Oxide Synthesis in CNS | Intravenous infusion | 250, 500, 1000 mg/kg/h | 6 hours | Dose-dependent increase in hippocampal NO production[2]. |

| Rat (Male) | Food Intake Regulation | Oral gavage | 8 and 16 mmol/kg | Single dose | Significant reduction in food intake[4]. |

| Mouse | Food Intake Regulation | Oral gavage | 16 and 24 mmol/kg | Single dose | Dose-dependent reduction in food intake[4]. |

| Rat (Adult) | Safety and Pharmacokinetics | Enteral diet | 2.14 g/kg/day | Chronic | Well-tolerated with no adverse effects noted[3]. |

| Rat (Sprague-Dawley) | Skin Flap Necrosis | Oral (in drinking water) | 6% solution | 8 days post-op | Decreased flap necrosis[5]. |

| Mouse (BALB/c, C57BL/6) | Acute Pancreatitis Induction | Intraperitoneal injection | 2 x 4 g/kg (1 hr apart) | Single day | Induction of acute pancreatitis. Dose is noted to be close to lethal dose in mice[1]. |

| Mouse | Protein Malnutrition & Infection | Dietary | 10, 20, and 50 g/kg diet | Repletion period | 10 and 20 g/kg improved weight gain, while 50 g/kg was toxic and increased mortality[6]. |

| Rat | Long-term Safety | Oral (in drinking water) | 1.8 and 3.6 g/kg/day | 13 weeks | Considered safe; enhanced protein gain and reduced fat deposition[7]. |

| Rat (Sprague-Dawley) | Burn Wound Healing | Oral | 100 - 400 mg/kg/day | Until healing | Accelerated re-epithelization and collagen synthesis[8]. |

Experimental Protocols

Below are detailed protocols for common methods of administering L-arginine to rodents. These can be adapted for this compound arginine, ensuring the compound is properly dissolved or suspended.

Protocol 1: Oral Gavage Administration in Rats/Mice

This protocol is suitable for acute, single-dose studies, such as those investigating effects on food intake.

Materials:

-

This compound arginine or L-arginine HCl (to neutralize pH)

-

Vehicle (e.g., sterile water, saline)

-

Vortex mixer

-

pH meter and solutions for adjustment (e.g., NaOH, HCl)

-

Animal scale

-

Appropriately sized gavage needles (flexible or rigid with a ball tip)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the total amount of this compound arginine needed based on the number of animals, their average weight, and the desired dose. Remember to use the conversion factor to determine the this compound arginine mass equivalent to the target L-arginine dose.

-

Dissolve the this compound arginine in the chosen vehicle. L-arginine solutions can be basic; L-arginine HCl is a neutral salt that can be used to avoid pH-related effects[4]. If using this compound arginine, check the pH of the final solution and adjust to ~7.0-7.4 if necessary, as extreme pH can cause irritation.

-

Ensure the solution is homogenous. Use a vortex mixer if needed.

-

-

Animal Handling and Dosing:

-

Weigh each animal immediately before dosing to calculate the precise volume to be administered.

-

Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer one-handed grip around the upper torso is effective.

-

Measure the distance from the animal's snout to the xiphoid process (the bottom of the sternum) to estimate the correct insertion depth for the gavage needle.

-

Insert the gavage needle gently into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Slowly administer the calculated volume of the dosing solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Dosing Monitoring:

-

Observe the animal for at least one hour post-administration for any signs of distress, such as labored breathing or lethargy.

-

Monitor experimental parameters as required (e.g., food intake at specified time points).

-

Protocol 2: Intraperitoneal (IP) Injection in Mice

This method is often used for inducing pathological conditions, such as acute pancreatitis. Caution: High doses of L-arginine administered via IP can be toxic and lead to mortality[1]. Pilot studies to determine the optimal and safest dose are crucial.

Materials:

-

This compound arginine or L-arginine HCl

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Vortex mixer

-

pH meter and sterile solutions for adjustment

-

Animal scale

-

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Preparation of Injectable Solution:

-

Prepare the dosing solution under sterile conditions (e.g., in a laminar flow hood).

-

Dissolve the calculated amount of this compound arginine in sterile saline.

-

Adjust the pH to 7.0-7.4 to prevent irritation.

-

Filter-sterilize the final solution through a 0.22 µm syringe filter.

-

-

Animal Handling and Injection:

-

Weigh the animal for accurate dose calculation.

-

Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.

-

The injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn, which would indicate incorrect placement.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Injection Monitoring:

-

Closely monitor animals for signs of pain, distress, or adverse reactions, especially within the first few hours.

-

For models like acute pancreatitis, animals may require supportive care as per the experimental design and ethical guidelines.

-

Visualizations

L-arginine-Nitric Oxide Signaling Pathway

The diagram below illustrates the enzymatic conversion of L-arginine to nitric oxide (NO) and L-citrulline by nitric oxide synthase (NOS). NO then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's physiological effects.

Caption: L-arginine to Nitric Oxide (NO) signaling pathway.

Experimental Workflow: Dose-Response Study

This diagram outlines a typical workflow for conducting a dose-response study in a rodent model to determine the efficacy and safety of a compound like this compound arginine.

Caption: General workflow for a rodent dose-response study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Arginine Hcl Molecular Weight? (L-Arginine) [vpa.com.au]

- 5. L-arginine, hydrochloride [webbook.nist.gov]

- 6. L-Arginine 2,4-thiazolidinedicarboxylate | CAS No- 30986-62-0 | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. L-Arginine, 4-thiazolidinecarboxylate (1:1) | C10H21N5O4S | CID 9883032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tidiacic Administration in Primary Hepatocyte Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tidiacic, also known as thiazolidine-2,4-dicarboxylic acid, is recognized for its hepatoprotective properties. Its chemical structure bears a notable resemblance to the thiazolidinedione (TZD) class of drugs, which are established agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARs are critical nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. While direct evidence for this compound's action as a PPAR agonist is still emerging, its structural characteristics suggest a similar mechanism of action.

These application notes provide a comprehensive guide for the administration of this compound in primary hepatocyte cultures. The protocols detailed below are designed to facilitate the investigation of this compound's effects on hepatocyte function, with a specific focus on lipid metabolism, based on the hypothesis that it may act as a PPAR agonist.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined in this document.

Table 1: this compound Cytotoxicity Assessment in Primary Hepatocytes

| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (e.g., MTT Assay) | LDH Release (Fold Change vs. Control) |

| 0 (Vehicle Control) | 24 | ||

| 1 | 24 | ||

| 10 | 24 | ||

| 50 | 24 | ||

| 100 | 24 | ||

| 0 (Vehicle Control) | 48 | ||

| 1 | 48 | ||

| 10 | 48 | ||

| 50 | 48 | ||

| 100 | 48 |

Table 2: Effect of this compound on Lipid Accumulation in Primary Hepatocytes

| Treatment | This compound Concentration (µM) | Oil Red O Staining (Fold Change vs. Control) | Triglyceride Content (mg/mg protein) |

| Vehicle Control | 0 | ||

| This compound | 10 | ||

| This compound | 50 | ||

| Positive Control (e.g., Oleic Acid) | - |

Table 3: Gene Expression Analysis of PPAR Target Genes in this compound-Treated Primary Hepatocytes

| Gene | Treatment | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. Vehicle Control) |

| CPT1A | Vehicle Control | 0 | 1.0 |

| This compound | 10 | ||

| This compound | 50 | ||

| FABP1 | Vehicle Control | 0 | 1.0 |

| This compound | 10 | ||

| This compound | 50 | ||

| SREBF1 | Vehicle Control | 0 | 1.0 |

| This compound | 10 | ||

| This compound | 50 | ||

| FASN | Vehicle Control | 0 | 1.0 |

| This compound | 10 | ||

| This compound | 50 |

Experimental Protocols